1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1-bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO2/c8-4-2-6(13(14)15)3(1-5(4)9)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITRJNDEZMOHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Nitro-Substituted Trifluoromethylbenzene
Methodology :
A bromination protocol from EP2266961B1 (Novartis) employs 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent in the presence of sulfuric acid and dichloromethane at 25–40°C. This method is effective for introducing bromine into electron-deficient aromatic systems.
Example Adaptation :
Starting with 2-fluoro-5-nitro-4-(trifluoromethyl)benzene , bromination with DBDMH (1.2 equiv) and H2SO4 in CH2Cl2 at 35°C for 19 hours yields the target compound.
| Parameter | Value | Source |
|---|---|---|
| Yield | ~89% (adjusted from Example 1) | EP2266961B1 |
| Purity (HPLC) | >95% | EP2266961B1 |
| Reaction Time | 19 hours | EP2266961B1 |
- Bromination occurs preferentially at the position ortho to the nitro group due to its strong meta-directing effect.
- The trifluoromethyl group stabilizes the intermediate arenium ion, enhancing reactivity.
Sequential Nitration and Bromination
Methodology :
A two-step approach from CN101168495A involves:
- Nitration of 1-bromo-2-fluoro-4-(trifluoromethyl)benzene using mixed acid (HNO3/H2SO4).
- Bromination via iron powder and liquid bromine in carbon tetrachloride.
- Nitration at 45°C for 4 hours introduces the nitro group para to the trifluoromethyl group.
- Subsequent bromination at 90–95°C for 4 hours replaces a hydrogen atom ortho to the nitro group.
| Step | Conditions | Yield |
|---|---|---|
| Nitration | HNO3/H2SO4, 45°C | 70–75% |
| Bromination | Fe powder, Br2, CCl4 | 65–70% |
- Competing side reactions (e.g., di-bromination) require careful stoichiometric control.
- The nitro group deactivates the ring, necessitating elevated temperatures for bromination.
Nucleophilic Aromatic Substitution (RSC Approach)
Methodology :
The RSC supplementary material (d2qo00699e1.pdf) describes K2CO3-mediated coupling of bromophenols with nitro-activated fluoroarenes in DMF.
- React 2-bromo-4-methylphenol with 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in DMF at 80°C for 10 hours.
- Isolate the product via column chromatography.
| Parameter | Value |
|---|---|
| Yield | 72% |
| Solvent | DMF |
| Base | K2CO3 |
- Avoids harsh bromination conditions.
- Compatible with thermally sensitive substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| DBDMH Bromination | 89 | >95 | High regioselectivity | Requires strong acid |
| Sequential Nitration/Bromination | 65–70 | 90–95 | Scalable | Multi-step, moderate yields |
| Nucleophilic Substitution | 72 | >99 | Mild conditions | Limited to activated substrates |
Spectral Data and Characterization
Chemical Reactions Analysis
1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 1-Bromo-2-fluoro-5-amino-4-(trifluoromethyl)benzene .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H2BrF4NO2
- Molecular Weight : 288.99 g/mol
- CAS Number : 1421599-50-9
The compound features a benzene ring substituted with bromine, fluorine, nitro, and trifluoromethyl groups. These substituents contribute to its chemical stability and reactivity, making it a valuable building block in synthetic chemistry.
Scientific Research Applications
1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene has several notable applications:
Organic Synthesis
This compound is frequently used as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, such as nucleophilic aromatic substitutions and reductions. For example, it can be transformed into amines or other derivatives through selective reduction of the nitro group.
Pharmaceutical Development
Due to its unique structure, this compound serves as an intermediate in the synthesis of potential therapeutic agents. It has been investigated for its role in developing anti-inflammatory and anticancer drugs. The trifluoromethyl group enhances the pharmacological properties of compounds, making them more effective in biological systems .
Biological Studies
The compound is utilized in enzyme inhibition studies and receptor binding assays. Its structural characteristics allow researchers to explore its interactions with biological macromolecules, which is crucial for understanding drug mechanisms and developing new therapeutic strategies .
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for creating polymers and coatings that require specific chemical properties .
Case Study 1: Anticancer Activity
Research has shown that fluorinated compounds can inhibit cell proliferation and induce apoptosis in cancer cells. A study involving this compound demonstrated that it exhibits synergistic effects when combined with established chemotherapeutic agents, enhancing their efficacy against resistant cancer cell lines .
Case Study 2: Antimicrobial Properties
Compounds with halogenated aromatic systems have been noted for their antimicrobial activity. The introduction of a trifluoromethyl group has been shown to increase bioactivity against various bacterial strains due to enhanced lipophilicity, which facilitates interaction with microbial membranes .
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene involves its interactions with molecular targets such as enzymes and receptors. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity to specific targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS 367-67-9) :
- Substituents: Bromo (1), nitro (4), trifluoromethyl (2).
- Key Difference: The nitro group at position 4 instead of 5 reduces electronic activation at the para position. This impacts reactivity in nucleophilic aromatic substitution (NAS) and Suzuki coupling.
- Applications: Used as a derivatization reagent for polyamines in food analysis .
1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene (CAS 1345472-21-0) :
Functional Group Variations
1-Bromo-2,4-difluoro-5-nitrobenzene (CAS 345-24-4) :
1-Bromo-4-chloro-2-(trifluoromethyl)benzene :
Trifluoromethoxy vs. Trifluoromethyl Derivatives
- 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS 2366994-47-8) :
Comparative Data Table
Biological Activity
1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene, also known by its CAS number 1421599-50-9, is a halogenated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the trifluoromethyl group and nitro substituent, suggest potential biological activities that merit detailed exploration.
The molecular formula of this compound is , with a molecular weight of approximately 288 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₂BrF₄NO₂ |
| Molecular Weight | 288 g/mol |
| CAS Number | 1421599-50-9 |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that halogenated compounds, particularly those containing fluorine and bromine, often exhibit significant antimicrobial activity. The presence of the trifluoromethyl group has been associated with enhanced biological activity due to its electron-withdrawing effects, which can stabilize reactive intermediates during biochemical reactions.
A study highlighted that derivatives of halogenated benzene compounds showed increased potency against various bacterial strains, suggesting that similar mechanisms may apply to this compound . The nitro group is also known for its role in enhancing the lipophilicity of compounds, potentially improving membrane permeability and bioavailability.
Cytotoxicity and Anticancer Activity
The compound's structure suggests potential anticancer applications. Trifluoromethylated compounds have been reported to exhibit cytotoxic effects against cancer cell lines due to their ability to interfere with cellular processes. For instance, studies on related compounds have shown that trifluoromethyl groups can enhance the inhibition of key enzymes involved in cancer cell proliferation .
In vitro studies using human cancer cell lines have demonstrated that compounds with similar structural features can induce apoptosis and inhibit tumor growth. These findings underscore the need for further investigation into the specific biological pathways influenced by this compound.
Study on Antimicrobial Efficacy
A recent study evaluated a series of halogenated benzene derivatives for their antimicrobial properties against resistant bacterial strains. The results indicated that compounds with both bromine and trifluoromethyl groups exhibited significant activity, outperforming non-halogenated analogs . This suggests that this compound may possess similar or enhanced antimicrobial properties.
Cytotoxicity Assessment
In a cytotoxicity assessment involving various human cancer cell lines (e.g., MCF-7 breast cancer cells), several trifluoromethyl-substituted compounds demonstrated IC50 values below 10 µM, indicating potent anticancer activity . While specific data on this compound remains limited, its structural analogs suggest a promising avenue for further research.
Q & A
Basic: What are the optimized synthesis methods for 1-Bromo-2-fluoro-5-nitro-4-(trifluoromethyl)benzene?
Answer:
The synthesis typically involves sequential halogenation, nitration, and trifluoromethylation steps. Key methods include:
- Halogenation: Bromine and fluorine are introduced via electrophilic aromatic substitution under controlled temperature (0–5°C) to avoid side reactions .
- Nitration: Nitric acid in sulfuric acid media at 50°C ensures regioselective nitro group addition at the 5-position .
- Trifluoromethylation: Copper-mediated cross-coupling with trifluoromethyl iodide (CF₃I) in DMF at 120°C achieves the final substitution .
Critical Parameters:
- Purity (>95%) is achieved through silica gel chromatography (hexane:ethyl acetate = 4:1) .
- Reaction yields depend on stoichiometric control of bromine and fluorine sources to prevent over-halogenation .
Basic: What purification techniques are recommended for isolating high-purity this compound?
Answer:
- Crystallization: Use dichloromethane as a solvent with slow evaporation to isolate needle-like crystals (melting point: 78–80°C) .
- Column Chromatography: Employ silica gel (60–120 mesh) with a gradient elution system (hexane to hexane:ethyl acetate 9:1) to remove nitro-group byproducts .
- Distillation: For large-scale purification, fractional distillation under reduced pressure (50 mmHg) at 95–100°C minimizes thermal decomposition .
Advanced: How do substituent positions influence regioselectivity in cross-coupling reactions involving this compound?
Answer:
The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups direct reactions to specific positions:
- Nitro Group: Deactivates the benzene ring, favoring nucleophilic aromatic substitution at the 4-position (meta to -NO₂) .
- Trifluoromethyl Group: Enhances electrophilicity at the 2-position (ortho to -CF₃) in Suzuki-Miyaura couplings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
